
1-Méthyl-1H-indazole-6-carboxylate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 1-methyl-1H-indazole-6-carboxylate and similar compounds involves several steps, including nucleophilic substitution reactions, hydroxymethylation, oxidation, and esterification processes. For instance, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate from 1H-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, is an example of a related process with an overall yield of 32% and purity of 98% (Xue Feng, 2005).
Applications De Recherche Scientifique
Synthèse organique
1-Méthyl-1H-indazole-6-carboxylate de méthyle: est utilisé en synthèse organique en raison de sa réactivité et de sa polyvalence. Il sert de précurseur pour la synthèse de divers dérivés de l'indazole . Ces dérivés sont essentiels dans la construction de molécules complexes pour les produits pharmaceutiques et les produits agrochimiques.
Chimie médicinale
En chimie médicinale, ce composé est essentiel pour créer des échafaudages à base d'indazole, qui sont courants dans les médicaments ayant des propriétés antihypertensives, anticancéreuses, antidépressives, anti-inflammatoires et antibactériennes . Son motif structurel se retrouve dans plusieurs médicaments commercialisés, soulignant son importance dans la conception de médicaments.
Agents antiprolifératifs
Des recherches ont montré que les dérivés de l'indazole, synthétisés à l'aide de This compound, présentent des activités antiprolifératives contre diverses lignées cellulaires cancéreuses . Cette application est essentielle au développement de nouvelles thérapies contre le cancer.
Inhibition enzymatique
Le composé a des applications potentielles dans l'inhibition enzymatique. Des dérivés de ce composé ont été étudiés comme inhibiteurs de l'élastase des neutrophiles humains, une enzyme impliquée dans diverses maladies inflammatoires .
Inhibition des kinases
Les esters d'indazole-carboxylate sont utilisés pour préparer des inhibiteurs de protéine kinase/Akt à base d'indazole-pyridine . Ces inhibiteurs sont importants dans l'étude des voies de signalisation et ont un potentiel thérapeutique dans le traitement de maladies comme le cancer.
Recherche pharmaceutique
En recherche pharmaceutique, This compound est utilisé comme bloc de construction pour développer des composés ayant des applications thérapeutiques potentielles. Son rôle dans la synthèse de l'impureté D de la granisétron en est un exemple .
Développement agrochimique
La polyvalence du This compound s'étend au développement agrochimique. Ses dérivés peuvent être adaptés pour créer des composés qui servent de pesticides ou d'herbicides, contribuant à la productivité agricole .
Science des matériaux
Enfin, en science des matériaux, les dérivés de ce composé peuvent être utilisés pour développer de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères conducteurs ou des diodes électroluminescentes organiques (OLED), qui sont utilisées dans les appareils électroniques .
Safety and Hazards
“Methyl 1H-indazole-6-carboxylate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mécanisme D'action
Target of Action
Methyl 1-methyl-1H-indazole-6-carboxylate is a complex organic compound used in organic synthesis
Mode of Action
As a compound used in organic synthesis
Biochemical Pathways
The specific biochemical pathways affected by Methyl 1-methyl-1H-indazole-6-carboxylate are currently unknown. Given its use in organic synthesis
Result of Action
It’s important to note that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
It is recommended to store the compound in ambient temperatures , suggesting that temperature may play a role in its stability.
Propriétés
IUPAC Name |
methyl 1-methylindazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-5-7(10(13)14-2)3-4-8(9)6-11-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHJVNKZUSDUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626763 | |
| Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007219-73-9 | |
| Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

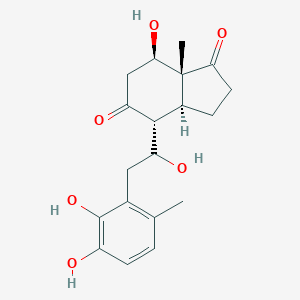
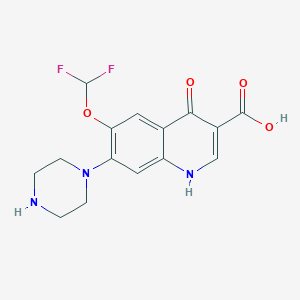
![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)
![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)

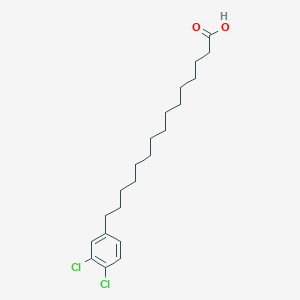
![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)
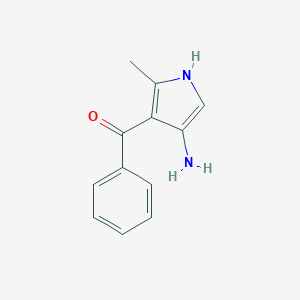
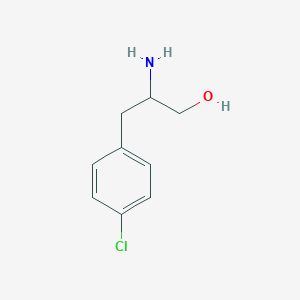
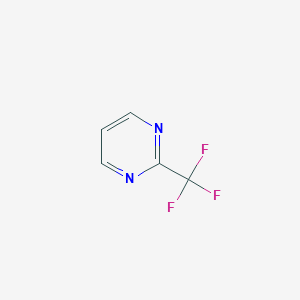
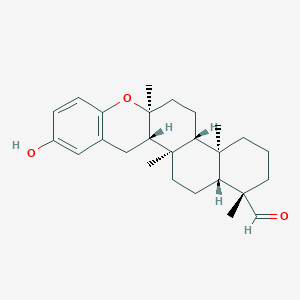

![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)